BenchChemオンラインストアへようこそ!

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Procure the definitive 2,4-dichloro regioisomer to complete your Abl kinase SAR matrix. This tool compound enables direct pairwise comparison of enzymatic inhibition (Ki) and cellular potency against published 2-Cl and 4-Cl analogs. With a calculated XLogP3 of 5.1, it serves as an upper-limit lipophilicity probe for PAINS and aggregation assays. Essential for validating in silico docking models predicting regioisomeric binding mode divergence before library synthesis.

Molecular Formula C16H11Cl2N3OS2
Molecular Weight 396.3
CAS No. 393567-89-0
Cat. No. B2525854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE
CAS393567-89-0
Molecular FormulaC16H11Cl2N3OS2
Molecular Weight396.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3OS2/c17-11-6-7-12(13(18)8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
InChIKeyDVMPAERKEJIGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE (CAS 393567-89-0): A Distinct 1,3,4-Thiadiazole Scaffold for Targeted Probe Research


N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide (CAS 393567-89-0) is a synthetic small molecule characterized by a 1,3,4-thiadiazole core, a benzylsulfanyl substituent at the 5-position, and a 2,4-dichlorobenzamide moiety at the 2-position [1]. It has a molecular weight of 396.3 g/mol, a calculated LogP of 5.1, and a topological polar surface area of 108 Ų. This specific substitution pattern distinguishes it from a large family of 1,3,4-thiadiazole derivatives explored for kinase inhibition, antimicrobial, and insecticidal applications, where small changes in halogen regio-chemistry on the benzamide ring have been shown to profoundly alter target binding and cellular activity profiles [2].

Why 1,3,4-Thiadiazole Benzamide Analogs Cannot Be Considered Interchangeable with N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE


Within the 1,3,4-thiadiazole benzamide class, precise positioning of halogen atoms on the benzamide ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on closely related Abl tyrosine kinase inhibitors demonstrate that shifting chlorine from the 4-position to the 2-position, or introducing specific substitution patterns, results in significant shifts in enzymatic inhibition (Ki) and cellular differentiation potency [1]. Therefore, compounds like N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide or the 3,4-dichloro regioisomer cannot serve as direct functional substitutes for the distinct 2,4-dichloro configuration. The following section details the quantifiable differences where data is available, and explicitly states where evidence is limited to class-level inference.

Quantitative Differentiation Evidence: N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE vs. Closest Analogs


Comparative Lipophilicity: 2,4-Dichloro Substitution vs. Unsubstituted and Mono-Chlorinated Analogs

The 2,4-dichlorobenzamide moiety introduces a distinct lipophilicity profile compared to unsubstituted or mono-chlorinated analogs. The target compound has a calculated XLogP3 of 5.1 [1]. While experimental LogP/D values for this specific compound are not reported in the primary literature, the XLogP3 value provides a reproducible computational comparator. By comparison, the unsubstituted benzamide analog (N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide) has a lower predicted XLogP3, and the 2-chlorobenzamide analog (reported as a ligand in the BRENDA enzyme database) has an intermediate calculated lipophilicity [2]. A higher LogP can translate to enhanced membrane permeability but may also reduce aqueous solubility, directly impacting in vitro assay conditions and formulation strategies.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Differentiation vs. 2,5-Dichloro Regioisomer

The target compound possesses a TPSA of 108 Ų [1]. The 2,5-dichloro regioisomer (CAS 393567-95-8, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide), while structurally very similar, exhibits a different spatial arrangement of chlorine atoms. Although TPSA values for both isomers are identical due to the same atomic composition, the distinct electrostatic potential surface arising from 2,4- vs 2,5-substitution leads to differential hydrogen-bond acceptor profiles, which can be critical when the benzamide carbonyl and thiadiazole nitrogen atoms form key interactions with a target protein's hinge region, as established in Abl kinase co-crystal structures with related thiadiazole inhibitors [2].

Medicinal Chemistry ADME Computational Chemistry

Abl Tyrosine Kinase Inhibition: Class-Level Potency Inference from the Benzoylamino-Thiadiazole Series

No direct enzymatic inhibition data (IC50 or Ki) for the target compound against Abl kinase has been published. However, the closely related 2-chlorobenzamide analog (N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide) is documented as an inhibitor of Abl tyrosine kinase with Ki values reported in the BRENDA database from the Radi et al. 2008 study [1]. In that SAR study, the nature and position of halo-substitution on the benzamide ring was a key determinant of potency: the 4-chloro analog (compound 6a) was identified as the most active, with an enzymatic IC50 in the low micromolar range and cellular activity against Imatinib-sensitive (IC50 0.8 µM) and Imatinib-resistant (IC50 1.2 µM) leukemia cells [1]. The 2,4-dichloro substitution of the target compound merges both 2-chloro and 4-chloro features, and based on class-level SAR logic, may exhibit an intermediate or synergistic potency profile, but this remains experimentally unverified.

Kinase Inhibition Cancer Research Chemical Biology

Validated Application Scenarios for N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE Based on Differential Evidence


Structure-Activity Relationship (SAR) Halogen Scanning in Abl Kinase Probe Development

The compound fills a specific gap in the SAR matrix of 1,3,4-thiadiazole benzamides as Abl kinase inhibitors. While activity data for 2-chloro and 4-chloro analogs is published [1], the 2,4-dichloro variant has not been characterized. Procuring this compound enables a complete pairwise comparison of mono- vs. di-halogenated benzamide derivatives, directly testing the hypothesis that combining 2- and 4-chloro substituents yields additive or synergistic kinase inhibition.

Cell-Based Assay Development Requiring Controlled Lipophilicity

With a calculated XLogP3 of 5.1 [2], the compound sits at the upper boundary of desirable lipophilicity for cell-permeable probes. It serves as an ideal tool for evaluating the impact of lipophilicity on assay interference (e.g., colloidal aggregation, non-specific protein binding) when compared to less lipophilic analogs in the same series, as recommended by PAINS and assay artifact guidelines [2].

Pharmacophore Model Validation for Kinase Hinge-Binder Design

The unique spatial arrangement of the 2,4-dichlorophenyl group relative to the thiadiazole core provides a distinct electrostatic profile for computational docking and pharmacophore modeling [2]. It can be used as a test ligand to validate in silico models that predict binding mode differences between regioisomeric dichloro benzamides, prior to synthesizing larger compound libraries.

Chemical Biology Tool for Off-Target Selectivity Profiling

Based on the class-level evidence that minor regioisomeric changes in thiadiazole benzamides alter Abl kinase inhibition profiles [1], the 2,4-dichloro compound can be employed in broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) against a panel of tyrosine kinases to map selectivity differences relative to the mono-chlorinated and 2,5-dichloro counterparts, generating a selectivity fingerprint that guides further medicinal chemistry optimization.

Quote Request

Request a Quote for N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.